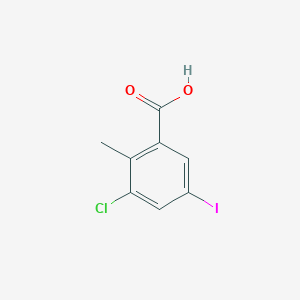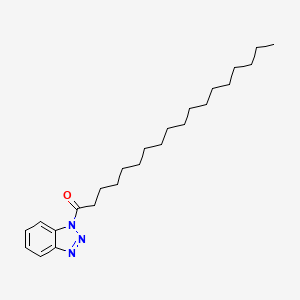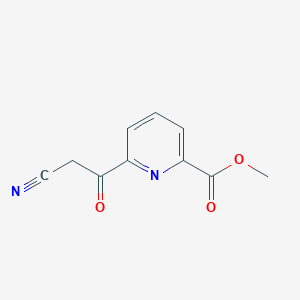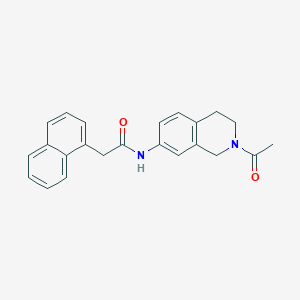![molecular formula C11H13N3OS2 B2973826 5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine CAS No. 420825-84-9](/img/structure/B2973826.png)
5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C11H13N3OS2 and a molecular weight of 267.38 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target title compound . The reaction between carboxylic acid and thiosemicarbazide in the presence of PPE can be assumed to involve salt formation, dehydration of the formed salt to an intermediate, and cyclodehydration of the intermediate to thiadiazole .Molecular Structure Analysis
The molecular structure of “5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine” is complex. It is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Scientific Research Applications
Anticancer Research
1,3,4-Thiadiazole derivatives have been studied for their potential as anticancer agents. They can disrupt processes related to DNA replication, allowing them to inhibit the replication of cancer cells . The specific compound may be involved in research targeting certain cancer cell lines, exploring its efficacy and safety as a potential therapeutic agent.
Antiepileptic Drug Development
The thiadiazole scaffold, including derivatives like our compound, shows promise in antiepileptic drug development. Modifications to the thiadiazole moiety have resulted in compounds with good potency as anticonvulsant agents, which are effective and exhibit less toxicity . This compound could be part of ongoing research to develop new treatments for epilepsy.
Material Science
Thiadiazole derivatives are known for their corrosion inhibition properties, making them useful in material science, particularly in the protection of metals . Research may be focused on the application of this compound in coatings or treatments that prevent corrosion in various industrial applications.
Biochemistry
In biochemistry, such compounds are valuable for studying protein interactions and enzyme activities. They may serve as inhibitors or activators in biochemical assays, helping to elucidate the molecular pathways of different biological processes .
Pharmacology
In pharmacology, the compound’s interactions with biological systems are of interest. It could be part of pharmacokinetic and pharmacodynamic studies to understand its behavior in the body, including absorption, distribution, metabolism, and excretion .
Proteomics Research
Lastly, in proteomics, this compound may be used as a tool to study protein expression and function. It could be part of research efforts to identify novel protein targets for drug development or to understand the role of specific proteins in disease .
properties
IUPAC Name |
5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-8-2-4-9(5-3-8)15-6-7-16-11-14-13-10(12)17-11/h2-5H,6-7H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFZPPQWRADCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2973744.png)
![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)





![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)
